![molecular formula C24H18OS3 B296067 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B296067.png)
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of rhodium (I) complexes with NHC-based pincer ligands has been reported to facilitate the preparation of similar bicyclic compounds . The reaction sequence often involves head-to-tail homocoupling of terminal alkynes followed by annulation of the resulting enyne .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares a similar bicyclic structure but differs in the substituents and functional groups.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Another bicyclic compound with different substituents, used in polymer production.
Uniqueness
5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is unique due to its specific combination of substituents and the presence of sulfur atoms in the bicyclic ring. This gives it distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H18OS3 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3,4-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C24H18OS3/c1-25-20-14-12-17(13-15-20)21-16-22-23(18-8-4-2-5-9-18)24(27-28(22)26-21)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
KXEMSMLICUGYSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


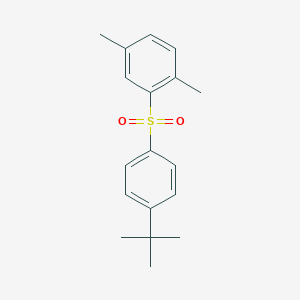

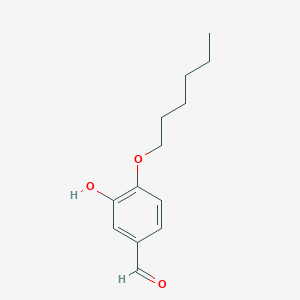
![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
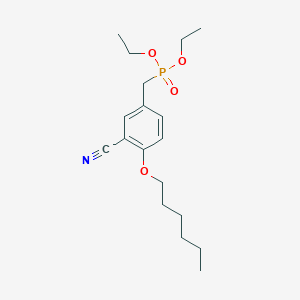
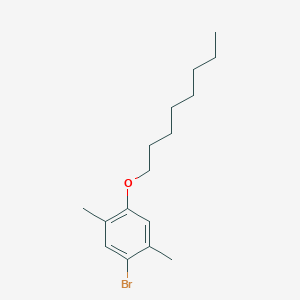
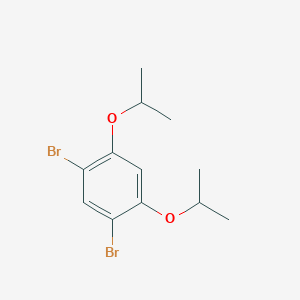
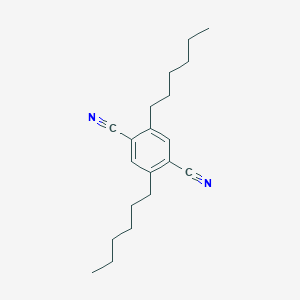
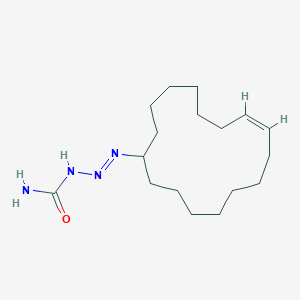
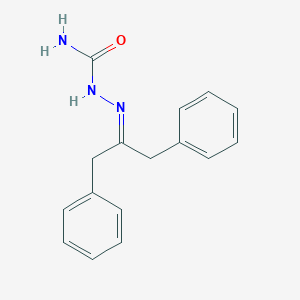
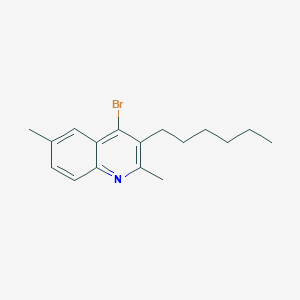
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
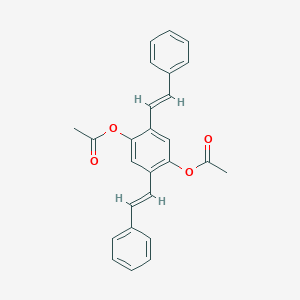
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
